molecular formula C21H17ClFNO B2913854 1-[1,1'-Biphenyl]-4-yl-3-(3-chloro-4-fluoroanilino)-1-propanone CAS No. 882748-36-9

1-[1,1'-Biphenyl]-4-yl-3-(3-chloro-4-fluoroanilino)-1-propanone

Cat. No. B2913854
CAS RN: 882748-36-9
M. Wt: 353.82
InChI Key: KVMVXWVCHPXNJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a complex organic molecule that contains a biphenyl group, a propanone group, and a 3-chloro-4-fluoroaniline group . It’s used as a building block in the synthesis of various pharmaceutical and biologically active compounds .


Synthesis Analysis

The synthesis of this compound could involve several steps, starting from readily available materials . The exact process can vary depending on the specific requirements of the synthesis .


Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple functional groups. The biphenyl group provides a rigid, planar structure, while the 3-chloro-4-fluoroaniline group introduces a halogenated aromatic ring . The propanone group is a carbonyl-containing moiety that can participate in various chemical reactions .


Chemical Reactions Analysis

This compound can undergo a variety of chemical reactions, depending on the conditions and reagents used . For example, it can be used as a starting material in the synthesis of other complex organic molecules .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the halogenated aromatic ring could influence its reactivity, solubility, and other properties .

Scientific Research Applications

Asymmetric Synthesis

The asymmetric synthesis of derivatives related to 1-[1,1'-Biphenyl]-4-yl-3-(3-chloro-4-fluoroanilino)-1-propanone has been explored for producing chiral intermediates with high enantioselectivity. For instance, Choi et al. (2010) described the use of Saccharomyces cerevisiae reductase for the asymmetric synthesis of (S)-3-chloro-1-phenyl-1-propanol, showcasing the enzyme's potential in generating chiral compounds with applications in antidepressant drug synthesis Choi et al., 2010.

Spectroscopic Properties

The study of spectral properties of novel fluorophores, including derivatives similar to the target compound, has been conducted to understand their behavior in different media. Danko et al. (2012) investigated Y-shaped fluorophores' absorption and fluorescence spectra, contributing to the development of materials with potential applications in optics and electronics Danko et al., 2012.

Chemical Synthesis and Potential Applications

Research on synthesizing various derivatives of 1-[1,1'-Biphenyl]-4-yl-3-(3-chloro-4-fluoroanilino)-1-propanone has indicated their potential in pharmacological and material science applications. Bin (2010) reported the synthesis of 2-(2-fluorophenyl)-3,5-dimethyl-2-morpholinol hydrochloride, highlighting the methodological advantages such as high yield and mild reaction conditions Tan Bin, 2010.

Antidepressive Activity

The synthesis and evaluation of derivatives for their antidepressive activities have been explored. Yuan (2012) synthesized 3-methyl-5-phenyl-2-(3-fluorophenyl)morpholine hydrochloride and tested its antidepressant activities, indicating the compound's potential for further investigation Tao Yuan, 2012.

Mechanism of Action

The mechanism of action of this compound would depend on its specific use. As a building block in the synthesis of pharmaceuticals, its mechanism of action would be determined by the final drug molecule it’s incorporated into .

Safety and Hazards

This compound is likely to be hazardous due to the presence of the halogenated aromatic ring and the carbonyl group . It should be handled with care, using appropriate personal protective equipment, and stored properly to prevent exposure and degradation .

Future Directions

The future directions for this compound could include its use in the synthesis of new pharmaceuticals or other biologically active compounds. Its unique structure makes it a valuable building block in organic synthesis .

properties

IUPAC Name

3-(3-chloro-4-fluoroanilino)-1-(4-phenylphenyl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17ClFNO/c22-19-14-18(10-11-20(19)23)24-13-12-21(25)17-8-6-16(7-9-17)15-4-2-1-3-5-15/h1-11,14,24H,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVMVXWVCHPXNJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)CCNC3=CC(=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17ClFNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[1,1'-Biphenyl]-4-yl-3-(3-chloro-4-fluoroanilino)-1-propanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.